3-(2-Methylpropoxy)propane-1,2-diol
Description
3-(2-Methylpropoxy)propane-1,2-diol is a glycerol ether derivative characterized by a 2-methylpropoxy (isobutoxy) group attached to the third carbon of a propane-1,2-diol backbone. These compounds are typically synthesized via epoxide ring-opening reactions or nucleophilic substitutions, leveraging phenolic or alkyl precursors . Key applications include their use as intermediates in polymer synthesis , chiral resolution agents , and bioactive molecules in pharmaceuticals .
Properties
CAS No. |
61940-72-5 |
|---|---|
Molecular Formula |
C7H16O3 |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
3-(2-methylpropoxy)propane-1,2-diol |
InChI |
InChI=1S/C7H16O3/c1-6(2)4-10-5-7(9)3-8/h6-9H,3-5H2,1-2H3 |
InChI Key |
XGHAAJWWNQHCQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COCC(CO)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Aryloxy-Substituted Derivatives
- 3-(2-Methoxyphenoxy)propane-1,2-diol (Guaifenesin): A well-known antitussive agent (CAS 93-14-1) with a methoxy-substituted aryl group. It exhibits enantioselective properties, with the (R)-enantiomer showing therapeutic efficacy . Key Data: Melting point (mp) 79°C, specific rotation [α]D²⁰ = –7.6° (c=1, EtOH) .
- 3-(4-n-Pentylphenoxy)propane-1,2-diol: Demonstrates high enantiomeric excess (ee >99%) in chiral separations, highlighting its utility in asymmetric synthesis .
Alkyl-Substituted Derivatives
- 3-((2-Isopropyl-5-methylcyclohexyl)oxy)propane-1,2-diol: A lab-scale compound (CAS 87061-04-9) with a bulky cyclohexyl substituent.
Key Observations :
- Aryloxy derivatives are commonly synthesized via epoxide intermediates, achieving high yields .
- Alkyl-substituted analogs (e.g., cyclohexyl or marine-derived chains) often require complex purification steps .
Physicochemical Properties
Key Observations :
- Bulky substituents (e.g., naphthyl or pentylphenoxy) enhance enantioselectivity in chiral separations .
- Natural derivatives (e.g., from Paulownia fortunei花) exhibit moderate polarity, enabling isolation via chromatographic methods .
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